molecular formula C13H18N2O3 B4971472 N-(2,3-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide

N-(2,3-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide

Cat. No. B4971472
M. Wt: 250.29 g/mol
InChI Key: WNPVWLMOPHKZNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide, also known as DMPEA, is a chemical compound that has gained significant attention in scientific research due to its possible applications in the field of medicine. DMPEA belongs to the class of amides and is a derivative of ethylenediamine.

Scientific Research Applications

N-(2,3-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide has been studied for its potential applications in the field of medicine. It has been found to possess analgesic and anti-inflammatory properties and has been shown to be effective in the treatment of neuropathic pain. N-(2,3-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide has also been studied for its potential use as a radioprotective agent and in the treatment of cancer.

Mechanism of Action

The exact mechanism of action of N-(2,3-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as serotonin, dopamine, and norepinephrine. N-(2,3-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide has also been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammation.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) and increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). N-(2,3-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide has also been shown to reduce oxidative stress and lipid peroxidation, which are associated with inflammation and tissue damage.

Advantages and Limitations for Lab Experiments

N-(2,3-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. N-(2,3-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide is also relatively inexpensive compared to other compounds with similar properties. However, N-(2,3-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. N-(2,3-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide is also not very selective in its activity, which can make it difficult to study specific pathways or targets.

Future Directions

There are several future directions for the study of N-(2,3-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide. One area of research is the development of more selective analogs of N-(2,3-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide that can target specific pathways or targets. Another area of research is the study of N-(2,3-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide in combination with other compounds to enhance its therapeutic effects. N-(2,3-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide can also be studied for its potential use in the treatment of other conditions such as neurodegenerative diseases and autoimmune disorders.
Conclusion:
In conclusion, N-(2,3-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. N-(2,3-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide possesses analgesic and anti-inflammatory properties and has been shown to be effective in the treatment of neuropathic pain. N-(2,3-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of N-(2,3-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide, which can lead to the development of more effective treatments for various conditions.

Synthesis Methods

N-(2,3-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide can be synthesized through various methods. One of the most common methods is the reaction between 2,3-dimethylbenzoyl chloride and 2-methoxyethylamine in the presence of a base such as triethylamine. The resulting product is then treated with ethylenediamine to obtain N-(2,3-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide.

properties

IUPAC Name

N'-(2,3-dimethylphenyl)-N-(2-methoxyethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-9-5-4-6-11(10(9)2)15-13(17)12(16)14-7-8-18-3/h4-6H,7-8H2,1-3H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPVWLMOPHKZNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NCCOC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide

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